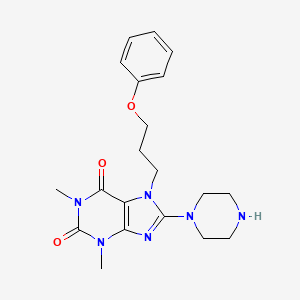

2-(Azidomethyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Freeze-Casting Applications

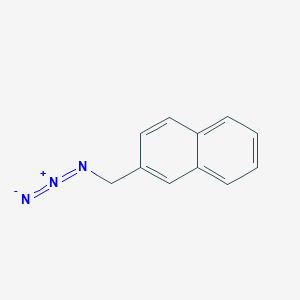

Naphthalene, including its derivatives like “2-(Azidomethyl)naphthalene”, has been investigated as a suspending fluid for freeze-casting applications . In these applications, sterically stabilized suspensions of copper microparticles are suspended in liquid naphthalene and directionally solidified in a Bridgman furnace . This process results in colonies of nearly particle-free naphthalene lamellae, interspersed with particle-enriched interlamellar regions .

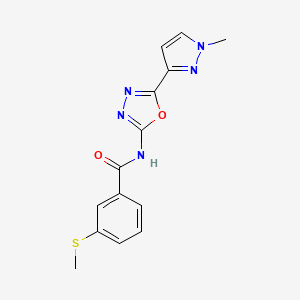

Synthesis of Heterocycles

Organic azides, such as “2-(Azidomethyl)naphthalene”, have been used in the synthesis of various heterocycles . These include five-member rings with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Anaerobic Degradation

Naphthalene and its derivatives have been studied in the context of anaerobic degradation . This research is particularly relevant for understanding the breakdown of these compounds in environments such as contaminated aquifers .

Solidification Technique

Naphthalene and its derivatives are used in directional freeze-casting, a solidification technique used to create anisotropic porous metallic, ceramic, and polymeric materials . The final pore structure of freeze-cast materials is templated by the morphology of the solidified suspension fluid .

Microstructural Parameter Tuning

The freeze-casting approach, which uses naphthalene and its derivatives as suspending fluids, allows for the tuning of microstructural parameters by manipulating suspension characteristics and solidification conditions . This makes it a versatile tool in materials science .

Synthesis of Various Heterocycles from Organic Azides

Organic azides such as “2-(Azidomethyl)naphthalene” have been used in the synthesis of various heterocycles through one-pot domino reactions . These reactions involve the use of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

Propriétés

IUPAC Name |

2-(azidomethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-14-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXRVNUJCRPPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride](/img/structure/B2523990.png)

![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)

![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)

![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)